molecular formula C6H16N2 B096204 n-Butylethylenediamine CAS No. 19522-69-1

n-Butylethylenediamine

Cat. No.: B096204
CAS No.: 19522-69-1
M. Wt: 116.2 g/mol
InChI Key: DFPGBRPWDZFIPP-UHFFFAOYSA-N
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Description

n-Butylethylenediamine is an organic compound with the molecular formula C₆H₁₆N₂. It is a type of ethylenediamine where one of the hydrogen atoms on the nitrogen is replaced by a butyl group. This compound is known for its chelating properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Butylethylenediamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Another method involves the reaction of butylamine with ethylene oxide. This reaction is carried out under controlled temperature and pressure conditions to ensure the formation of this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through the reaction of butylamine with ethylene dichloride. This process involves the use of a catalyst and is carried out in a high-pressure reactor. The product is then purified through a series of distillation and extraction steps to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

n-Butylethylenediamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo substitution reactions with halides to form substituted ethylenediamines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halides like butyl chloride or ethyl bromide are used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Substituted ethylenediamines.

Scientific Research Applications

n-Butylethylenediamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: It is used in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical intermediates.

    Industry: It is used in the production of polymers and as a curing agent for epoxy resins.

Mechanism of Action

n-Butylethylenediamine exerts its effects primarily through its ability to chelate metal ions. The nitrogen atoms in the compound can coordinate with metal ions, forming stable complexes. This property is utilized in various applications, including catalysis and metal extraction.

Comparison with Similar Compounds

Similar Compounds

  • n-Propylethylenediamine
  • n-Ethylethylenediamine
  • n-Methylethylenediamine
  • n-Benzylethylenediamine

Uniqueness

n-Butylethylenediamine is unique due to its longer butyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference in chain length affects its solubility, boiling point, and reactivity, making it suitable for specific applications where other ethylenediamines may not be as effective.

Properties

IUPAC Name

N'-butylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-2-3-5-8-6-4-7/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPGBRPWDZFIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334109
Record name n-Butylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19522-69-1
Record name N1-Butyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19522-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Butylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Butylethylenediamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does n-Butylethylenediamine influence the structure of the resulting copper-azido complex?

A1: this compound (N-Buen) acts as a chelating amine ligand in the synthesis of the copper-azido molecular tape, [Cu2(N-Buen)(N3)4]n []. The N-Buen ligand coordinates to the copper(II) ions, influencing the spatial arrangement of the copper-azido chains. Specifically, it contributes to the formation of a step-like tetranuclear copper(II) cluster motif within the 1D coordination polymer. This structure features three distinct azido bridging modes: μ-1,1, μ-1,3, and μ-1,1,1 []. The presence of these multiple bridging modes significantly impacts the magnetic properties of the resulting material.

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